molecular formula C24H21N3O3 B2845434 N-(2-甲氧基-5-甲基苯基)-2-(2-氧代-4-苯基喹唑啉-1(2H)-基)乙酰胺 CAS No. 932452-17-0

N-(2-甲氧基-5-甲基苯基)-2-(2-氧代-4-苯基喹唑啉-1(2H)-基)乙酰胺

货号 B2845434
CAS 编号: 932452-17-0
分子量: 399.45
InChI 键: WECQEXSDKGWYKG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-methoxy-5-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as MMQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MMQ is a quinazoline derivative that has been synthesized through a multi-step process involving the condensation of 2-amino-5-methylphenol with 2-chloro-N-(4-fluorophenyl)acetamide, followed by the reaction with 2-phenyl-4(3H)-quinazolinone.

科学研究应用

抗疟疾活性

Werbel 等人(1986 年)的研究探索了一系列乙酰胺衍生物,包括与 N-(2-甲氧基-5-甲基苯基)-2-(2-氧代-4-苯基喹唑啉-1(2H)-基)乙酰胺在结构上相关的化合物,以了解其抗疟疾特性。研究发现,这些化合物具有越来越强的抗疟疾效力,由于其对耐药性疟疾寄生虫的出色活性以及口服后仍能延长对感染的保护作用的药代动力学特性,因此有可能在人体中进行临床试验 (Werbel 等人,1986 年)

抗菌特性

Zurenko 等人(1996 年)对与所讨论化合物密切相关的恶唑烷酮类似物进行的研究表明,其对各种对人类临床上重要的病原体具有显著的体外抗菌活性。这些发现与新型抗菌剂的开发相关 (Zurenko 等人,1996 年)

除草剂代谢

Coleman 等人(2000 年)研究了与目标化合物在结构上相关的氯乙酰胺除草剂在人和大鼠肝微粒体中的代谢。该研究深入了解了此类化合物的代谢途径以及潜在的环境和健康影响 (Coleman 等人,2000 年)

抗结核活性

Bai 等人(2011 年)合成了 N-(2-甲氧基-5-甲基苯基)-2-(2-氧代-4-苯基喹唑啉-1(2H)-基)乙酰胺的衍生物,具有潜在的体外抗结核活性。这些衍生物展示了该化合物在结核病新疗法开发中的相关性 (Bai 等人,2011 年)

癌症治疗潜力

Elfekki 等人(2014 年)讨论了与所讨论化合物在结构上相似的甲基 2-(2-(4-氧代-3-芳基-3,4-二氢喹唑啉-2-基硫代)乙酰胺基)烷酸酯的合成。发现这些分子具有潜在的抗癌活性,突出了此类化合物在肿瘤学中的可能应用 (Elfekki 等人,2014 年)

作用机制

Target of Action

F3167-1535, also known as BDTX-1535, is an oral, highly potent, brain penetrant, selective, irreversible 4th generation tyrosine kinase inhibitor . It targets the Epidermal Growth Factor Receptor (EGFR), a potent oncogene commonly altered in non-small cell lung cancer (NSCLC) and glioblastoma . EGFR tyrosine kinase activity can be driven by classical driver (L858R, Ex19del), intrinsic (atypical) driver (L718Q, L861Q, S768I), and acquired resistance mutation (C797X) .

Mode of Action

BDTX-1535 interacts with innate immune receptors, including TLR2, leading to downstream changes in circulating immune-cell phenotypes . It modulates systemic inflammation through its initial interaction with these receptors . It has been optimized to address a wide range of oncogenic EGFR mutations and variants .

Biochemical Pathways

The compound’s interaction with EGFR leads to modulation of systemic inflammation. This is achieved through its initial interaction with innate immune receptors, leading to downstream changes in circulating immune-cell phenotypes . The compound’s effects in Th17 models translate into signs of clinical benefit in psoriasis, and its effects in Th2 models translate into signs of clinical benefit in atopic dermatitis .

Pharmacokinetics

The primary objective of the ongoing Phase 1 study of BDTX-1535 is to determine the recommended Phase 2 dose (RP2D) based on the overall safety, pharmacokinetics, pharmacodynamics, and preliminary antitumor activity . Plasma exposure of BDTX-1535 increases dose proportionally with a half-life of 15h, supporting once daily dosing . The maximum tolerated dose is 300mg QD .

Result of Action

BDTX-1535 has shown significant reductions across all EGFR mutation types in circulating tumor DNA (ctDNA) assessment in NSCLC patients with classical and intrinsic drivers as well as acquired resistance mutations . It has potential to treat patients with NSCLC harboring osimertinib-resistant mutations with or without brain metastases .

属性

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-16-12-13-21(30-2)19(14-16)25-22(28)15-27-20-11-7-6-10-18(20)23(26-24(27)29)17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECQEXSDKGWYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。